2-Chloro-4-iodo-6-methoxypyridine
Overview
Description
2-Chloro-4-iodo-6-methoxypyridine is a biochemical reagent . It is a solid substance and can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
2-Chloro-4-iodo-6-methoxypyridine can be obtained from the reaction between 2-chloro-4-nitropyridine and sodium methoxide in the presence of dioxane . It can also be prepared starting from 4-methoxy-2 (1 H)-pyridone .Molecular Structure Analysis
The molecular formula of 2-Chloro-4-iodo-6-methoxypyridine is C6H5ClINO . The InChI code is 1S/C6H5ClINO/c1-10-6-3-4 (8)2-5 (7)9-6/h2-3H,1H3 .Physical And Chemical Properties Analysis
The molecular weight of 2-Chloro-4-iodo-6-methoxypyridine is 269.47 . The storage temperature is 2-8°C . It is a solid substance .Scientific Research Applications
Lithiation Studies
- Lithiation Pathways : Lithiation of 2-chloro and 2-methoxypyridine with lithium dialkylamides has been investigated, revealing critical roles of H-6 and H-3 protons in ensuring complete C-3 lithiation. The mechanism involves precomplexation of lithium dialkylamides and formation of a 3,6-dilithio pyridine intermediate (Gros, Choppin, & Fort, 2003).
Spectroscopic Analysis
- Vibrational and Electronic Spectra : Studies on 2-chloro-6-methoxypyridine using Fourier transform infrared (FTIR) and FT-Raman spectra have been conducted. The vibrational frequencies determined experimentally correlate well with theoretical frequencies computed by DFT gradient calculations (Arjunan et al., 2011).
Chemical Reactions and Intermediates
- Pyridyne Formation : 2-Chloro-4-methoxypyridine has been identified as an efficient precursor for 4-methoxy-2,3-pyridyne, demonstrating its utility in the generation of reactive intermediates for various chemical reactions (Walters, Carter, & Banerjee, 1992).
Chemical Synthesis
- Synthesis of Furan-Fused Heterocycles : The compound has been used in the synthesis of 2-substituted furan-fused heterocycles, showcasing its role as a precursor in complex organic syntheses (Conreaux et al., 2008).
Substituent Effects in Chemical Equilibria
- Equilibrium Studies : Research on the effects of substituents like chlorine on methoxypyridine-1-methylpyridone equilibria has been conducted, providing insights into the stability differences between isomeric compounds (Beak, Woods, & Mueller, 1972).
Safety And Hazards
properties
IUPAC Name |
2-chloro-4-iodo-6-methoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClINO/c1-10-6-3-4(8)2-5(7)9-6/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUXBTSFTSGGBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC(=C1)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80855792 | |
Record name | 2-Chloro-4-iodo-6-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80855792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-iodo-6-methoxypyridine | |
CAS RN |
1227602-76-7 | |
Record name | 2-Chloro-4-iodo-6-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80855792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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